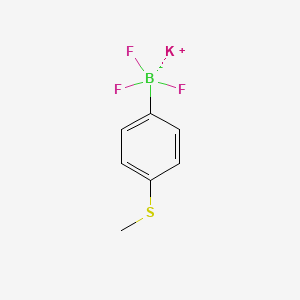

Potassium 4-(methylthio)phenyltrifluoroborate

Descripción

Potassium 4-(methylthio)phenyltrifluoroborate (K[4-MeSC₆H₄BF₃]) is a stable organotrifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. The methylthio (-SMe) substituent is electron-donating, enhancing the reactivity of the arylboron moiety while providing stability under diverse reaction conditions. Its synthesis typically involves lithiation of 4-bromo(methylthio)benzene followed by borylation and potassium exchange .

Propiedades

IUPAC Name |

potassium;trifluoro-(4-methylsulfanylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGCQQOLNQOSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635708 | |

| Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-43-5 | |

| Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Potassium 4-(methylthio)phenyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KS The primary targets of this compound are not explicitly mentioned in the available resources

Análisis Bioquímico

Biochemical Properties

Potassium 4-(methylthio)phenyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form stable complexes with enzymes, influencing their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The trifluoroborate group in this compound is particularly important for its binding affinity to various biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to changes in their conformation and activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. By modulating these pathways, this compound can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be targeted to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression .

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most significant applications of potassium 4-(methylthio)phenyltrifluoroborate. This reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The use of trifluoroborates like this compound offers several advantages:

- Stability : Trifluoroborates are more stable than their boronic acid counterparts, making them easier to handle and store.

- Functional Group Tolerance : They can tolerate a wide range of functional groups, enhancing their utility in complex molecule synthesis .

Table 1: Comparison of Trifluoroborates and Boronic Acids in Suzuki-Miyaura Coupling

| Property | Trifluoroborates | Boronic Acids |

|---|---|---|

| Stability | High (moisture and air-stable) | Moderate (sensitive to oxidation) |

| Functional Group Tolerance | Broad | Limited |

| Ease of Handling | Easier due to solid form | Requires careful handling |

| Yield Efficiency | Generally higher | Variable |

1.2. Application in Medicinal Chemistry

This compound has been utilized in synthesizing various pharmaceutical compounds. For example, it has been employed in the synthesis of glutarimide derivatives through modified Suzuki reactions. These derivatives are significant due to their immunomodulatory properties, making them relevant for drug development .

Case Studies

2.1. Synthesis of Glutarimide Derivatives

A study demonstrated that substituting traditional bases with fluoride sources during the Suzuki-Miyaura coupling improved yields significantly while preserving sensitive stereocenters in glutarimide structures. This approach allowed for the successful synthesis of complex molecules that are otherwise challenging to produce using conventional methods .

2.2. Cross-Coupling with Heteroaromatic Compounds

Research has shown that this compound can effectively couple with heteroaryl compounds, expanding its applicability beyond simple aryl systems. This capability is crucial for developing new materials and pharmaceuticals that require heteroaromatic motifs .

Mechanistic Insights

The mechanism behind the efficacy of this compound in cross-coupling reactions involves:

- Transmetalation : The trifluoroborate undergoes transmetalation with palladium complexes, forming reactive intermediates.

- Stabilization Effects : The presence of the methylthio group enhances stabilization during the reaction process, leading to improved yields.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 4-(methylthio)phenyltrifluoroborate serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions, forming biaryl or alkyl-aryl bonds. Its trifluoroborate group enhances stability while maintaining reactivity under basic conditions.

Key Reaction Example

In a study synthesizing picolinamide-supported tetracoordinated organoboron complexes, this compound reacted with N-phenylpyridinecarboxamide under Mn/TsCl/Na₂CO₃ catalysis in acetonitrile at 130°C, yielding 1,1-bis(4-(methylthio)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- diazaborolo[1,5-a]pyridin-3-one (65% isolated yield) .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| N-phenylpyridinecarboxamide + this compound | Mn (1.0 equiv), TsCl (2.5 equiv), Na₂CO₃ (0.5 equiv), CH₃CN, 130°C, 24 h | Diazaborolo[1,5-a]pyridin-3-one derivative with methylthio substituents | 65% |

Mechanistic Insights

-

The methylthio group’s electron-donating nature increases the nucleophilicity of the boron center, facilitating transmetalation with palladium catalysts .

-

Base-mediated activation generates a tetracoordinate boronate intermediate, which transfers the aryl group to the palladium center .

Electronic Effects of the Methylthio Substituent

The –SMe group influences reactivity through both electronic and steric effects:

-

Electron donation : Enhances boron’s nucleophilicity, accelerating transmetalation in cross-couplings .

-

Steric profile : Minimal steric bulk allows coupling with bulky partners without significant yield reduction .

Comparative Reactivity

| Boron Reagent | Coupling Efficiency | Functional Group Tolerance |

|---|---|---|

| This compound | High | Broad (esters, nitriles) |

| Potassium phenyltrifluoroborate | Moderate | Limited by electron deficiency |

Functional Group Transformations

The methylthio group undergoes selective modifications:

-

Oxidation : Treatment with m-CPBA converts –SMe to –SO₂Me, enabling downstream sulfone chemistry.

-

Demethylation : Strong bases (e.g., NaH) cleave the methylthio group, generating thiolate intermediates for further functionalization .

Stability and Handling

-

Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in THF .

-

Storage : Stable under inert atmospheres at –20°C for >2 years .

Limitations and Challenges

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

EDG = Electron-donating group; *EWG = Electron-withdrawing group

Key Findings :

- Electron-donating groups (EDGs) like -SMe and -OMe enhance coupling efficiency compared to electron-withdrawing groups (e.g., -F) .

- Steric hindrance (e.g., diphenylphosphino-alkynyl in ) reduces reactivity, yielding 39% product vs. >90% for less hindered EDGs .

- Stability : -SMe derivatives are less oxidation-resistant than -OMe analogues but more stable than -CH₂OH (prone to dehydration) .

Key Findings :

Key Findings :

- K[4-MeSC₆H₄BF₃] is ideal for coupling reactions due to its balance of reactivity and stability.

- Asymmetric additions () favor simpler aryl groups (e.g., phenyl), while -SMe may require tailored catalysts .

Métodos De Preparación

General Synthetic Strategy

The preparation of potassium 4-(methylthio)phenyltrifluoroborate generally follows a two-step process:

- Synthesis of 4-(methylthio)phenylboronic acid

- Conversion of the arylboronic acid to the potassium aryltrifluoroborate salt

Preparation of 4-(methylthio)phenylboronic Acid

The arylboronic acid precursor is typically synthesized by:

- Borylation of the corresponding aryl halide (e.g., 4-(methylthio)iodobenzene or bromobenzene) using diboron reagents in the presence of a palladium catalyst under inert atmosphere.

- Alternatively, lithiation of 4-(methylthio)benzene followed by quenching with trialkyl borates can be employed.

This step yields 4-(methylthio)phenylboronic acid, which is the key intermediate for trifluoroborate salt formation.

Conversion to this compound

The critical step is the transformation of the arylboronic acid into the corresponding potassium trifluoroborate salt. This is achieved by treatment with potassium hydrogen difluoride (KHF2), which provides the trifluoroborate moiety.

- Dissolve the arylboronic acid (e.g., 5 mmol) in a suitable solvent such as methanol or acetonitrile.

- Slowly add a saturated aqueous solution of potassium hydrogen difluoride (KHF2) to the arylboronic acid solution at ambient temperature.

- Stir the mixture for a short period (e.g., 5 minutes to 1 hour) at room temperature.

- A white precipitate forms, which is the crude potassium aryltrifluoroborate salt.

- The precipitate is filtered off, washed, and then purified by recrystallization from solvents like tetrahydrofuran (THF) or methanol.

- Finally, the product is dried under vacuum at elevated temperature (around 353 K) for several hours to yield the pure this compound.

This method provides a high-purity product confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

Reaction Conditions and Optimization

- The reaction is typically performed at ambient temperature to avoid decomposition of sensitive boron species.

- The solvent choice affects solubility and yield; acetonitrile and methanol are common solvents.

- The molar ratio of KHF2 to arylboronic acid is usually in excess (e.g., 4 equivalents) to drive the reaction to completion.

- The reaction time varies from 5 minutes to 1 hour , depending on the scale and stirring efficiency.

- Recrystallization improves purity and yield, with THF being a preferred solvent for this step due to its ability to dissolve impurities while precipitating the product.

Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Arylboronic acid amount | 5 mmol | Starting material |

| Solvent | Acetonitrile or Methanol | Solubility and reaction medium |

| KHF2 solution concentration | Saturated aqueous solution | Provides fluoride source |

| KHF2 equivalents | 4 equivalents | Excess to ensure complete reaction |

| Reaction temperature | Ambient (20–25 °C) | Mild conditions |

| Reaction time | 5 min to 1 hour | Sufficient for precipitation |

| Work-up | Filtration, washing, recrystallization | Purification step |

| Drying conditions | Vacuum at 353 K for 4 hours | Removes solvent and moisture |

Research Findings and Characterization

- The potassium aryltrifluoroborate salts prepared by this method exhibit high thermal stability as confirmed by differential scanning calorimetry (DSC) analysis.

- Structural confirmation is performed by ^1H NMR, ^13C NMR, ^11B NMR , and mass spectrometry , verifying the integrity of the trifluoroborate group and the methylthio substituent on the phenyl ring.

- Elemental analysis confirms the expected composition consistent with the molecular formula C7H7BF3KS (Molecular weight: 230.1 g/mol).

- The trifluoroborate salts show enhanced stability compared to boronic acids, making them valuable reagents in cross-coupling reactions.

Q & A

Q. What is the standard synthetic route for preparing Potassium 4-(methylthio)phenyltrifluoroborate from its boronic acid precursor?

The compound is typically synthesized via reaction of 4-(methylthio)phenylboronic acid with potassium bifluoride (KHF₂) in aqueous media. Key parameters include maintaining pH ~3–4 and temperatures between 0–5°C to minimize side reactions (e.g., protodeboronation). The product is isolated via crystallization, yielding >90% purity after washing with cold ethanol .

Q. How can cross-coupling reactions involving this trifluoroborate be optimized using palladium catalysts?

Baseline protocols involve 2 mol% Pd(OAc)₂, 3 mol% DavePhos ligand, and KF (3 equiv) as an additive. Stirring at room temperature for 12–24 hours in THF/water (3:1) achieves ~80% yield in Suzuki-Miyaura couplings. Pre-activation of the trifluoroborate with KF enhances reactivity by displacing the trifluoroborate anion .

Q. What analytical techniques are critical for characterizing this compound?

¹H/¹³C NMR confirms structural integrity (e.g., aromatic proton shifts at δ 7.2–7.4 ppm). Elemental analysis verifies boron and potassium content, while HPLC-MS detects impurities (e.g., residual boronic acid). FT-IR identifies B-F stretching bands at ~1,350 cm⁻¹ .

Advanced Research Questions

Q. How can protodeboronation be minimized during cross-coupling with electron-deficient aryl halides?

Protodeboronation is mitigated by:

- Ligand selection : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination.

- Additives : KF stabilizes the trifluoroborate anion, reducing decomposition.

- Solvent systems : Mixed THF/water (3:1) improves solubility and reaction homogeneity.

Yields drop to <50% if these parameters are neglected, as observed in couplings with 4-nitrochlorobenzene .

Q. What strategies enable orthogonal reactivity in multi-step syntheses using this trifluoroborate?

Orthogonal coupling can be achieved via sequential use of 9-BBN hydroboration and palladium catalysis. For example, hydroboration of alkenyltrifluoroborates with 9-BBN generates dibora intermediates, which selectively couple at the trialkylborane site. Subsequent cross-coupling of the trifluoroborate moiety introduces additional complexity without interference .

Q. How does the methylthio substituent influence reactivity in oxidation reactions?

The methylthio group (-SMe) acts as a directing group, facilitating regioselective oxidation. For instance, Oxone® (KHSO₅) oxidizes the trifluoroborate to a sulfone derivative in <5 minutes at 0°C, enabling rapid access to sulfone-containing biaryl scaffolds .

Data Analysis and Methodological Challenges

Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions?

Discrepancies often arise from:

- Catalyst pre-activation : Unactivated Pd(OAc)₂ reduces efficiency.

- Moisture sensitivity : Hydrolysis of the trifluoroborate occurs if solvents are not rigorously dried.

- Substrate purity : Residual KHF₂ in the trifluoroborate salt inhibits coupling.

Systematic replication using anhydrous conditions and pre-dried Pd catalysts resolves these issues .

Q. What stability challenges arise during long-term storage of this compound?

The compound degrades under ambient conditions due to moisture absorption. Optimal storage involves desiccated environments (-20°C, argon atmosphere) with periodic NMR monitoring. Degradation manifests as broadening of aromatic peaks and new signals near δ 7.0 ppm (boronic acid byproducts) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.